1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Prokineticin Receptor Pharmacophore Modeling Structure-Activity Relationship

This compound features a distinct 3-(1-methylpyrazolyl) piperidine scaffold not present in Takeda's PKR1 antagonist series, making it an optimal structurally diverse screening candidate. Its 2-fluorobenzylsulfonyl moiety and constrained geometry enable unique binding mode probing. Use as a negative control or selectivity probe for prokineticin receptors. Ideal for molecular docking and site-directed mutagenesis studies. Contact us for custom bulk synthesis and CRO services.

Molecular Formula C16H20FN3O2S
Molecular Weight 337.41
CAS No. 2176269-77-3
Cat. No. B2741552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2176269-77-3
Molecular FormulaC16H20FN3O2S
Molecular Weight337.41
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3F
InChIInChI=1S/C16H20FN3O2S/c1-19-10-8-16(18-19)13-6-4-9-20(11-13)23(21,22)12-14-5-2-3-7-15(14)17/h2-3,5,7-8,10,13H,4,6,9,11-12H2,1H3
InChIKeyUVMSJTHWDBDAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176269-77-3): A Structurally Differentiated Sulfonyl Piperidine


1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176269-77-3) is a synthetic sulfonyl piperidine derivative with a molecular formula of C16H20FN3O2S and a molecular weight of 337.4 g/mol . It belongs to a class of compounds investigated as modulators of prokineticin receptors, which are G protein-coupled receptors implicated in gastrointestinal motility, pain, and neurological conditions [1]. The compound is characterized by a piperidine core bearing a 2-fluorobenzylsulfonyl group at the 1-position and a 1-methyl-1H-pyrazol-3-yl substituent at the 3-position, a substitution pattern that distinguishes it from closely related analogs used in prokineticin receptor research.

Why 1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Cannot Be Replaced by Off-the-Shelf Sulfonyl Piperidines


Within the sulfonyl piperidine class, minor structural modifications lead to profound shifts in receptor affinity, selectivity, and functional activity. For instance, the patent literature on prokineticin receptor antagonists reveals that altering the heterocycle attached to the sulfonyl group (e.g., from 3,5-dimethylpyrazole to other azoles) or the substitution pattern on the piperidine ring can change IC50 values by over an order of magnitude [1]. The specific combination of a 2-fluorobenzyl sulfonyl moiety with a 3-(1-methylpyrazolyl) piperidine in the target compound creates a unique pharmacophore that is not replicated by analogs with 4-substitution patterns or alternative heterocycles . General substitution without confirming this specific substitution geometry and fluorination pattern risks selecting a compound with significantly different—and potentially inadequate—target engagement or physicochemical properties.

Quantitative Differentiation Evidence for 1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine


Structural Differentiation from 4-Substituted Triazole Analogs: Impact on Predicted Pharmacophore Geometry

The target compound positions the 1-methyl-1H-pyrazol-3-yl group at the piperidine 3-position, whereas a close structural analog, 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2097929-47-8), substitutes a triazole at the 4-position . This positional isomerism is known to be a critical determinant of receptor binding in sulfonyl piperidine series. In the prokineticin receptor 1 (PKR1) patent space, 3-substituted piperidines exhibit distinct selectivity and potency profiles compared to 4-substituted congeners, with IC50 values spanning from 60 nM to 600 nM depending on the precise substitution pattern [1]. While direct PKR1 data for the target compound are not publicly available, the 3-(1-methylpyrazole) motif is absent from known 4-substituted analogs, providing a unique vector for hydrogen bonding and π-π interactions that may be required for specific assay endpoints.

Prokineticin Receptor Pharmacophore Modeling Structure-Activity Relationship

Predicted Physicochemical Differentiation: cLogP and Hydrogen Bonding Capacity vs. Des-methyl Analog

The presence of the 2-fluorobenzyl group and the N-methylpyrazole imparts distinct lipophilicity and hydrogen bonding characteristics compared to the non-sulfonylated precursor 3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 1367977-59-0) . The sulfonyl group introduces two additional hydrogen bond acceptors (S=O) and increases molecular weight from 165.24 to 337.4 g/mol. The 2-fluorobenzyl moiety is a recognized structural feature for improving metabolic stability and membrane permeability in drug design, as the fluorine atom can block oxidative metabolism at the benzylic position . While experimental logP and permeability data for the target compound are not publicly disclosed, calculated cLogP for the target compound is estimated to be approximately 2.8 (vs. ~0.9 for the des-sulfonyl precursor), indicating substantially enhanced membrane partitioning capability.

Physicochemical Properties Drug-likeness Permeability Prediction

Differentiation from Prokineticin Receptor Antagonist Lead Series: Substitution Geometry Divergence

The patent-dominant prokineticin receptor 1 (PKR1) antagonist chemotype features a 3,5-dimethyl-1H-pyrazol-4-yl sulfonyl group attached to a piperidine bearing a 4-arylidene substituent, exemplified by 4-(4-chloro-2-fluorobenzylidene)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine which has a reported IC50 of 600 nM against PKR1 [1]. In contrast, the target compound employs a mono-methyl pyrazole at the 3-position of the piperidine core and a 2-fluorobenzyl sulfonyl moiety—a reversed sulfonamide connectivity relative to the patent examples. The 1-methyl-1H-pyrazol-3-yl group linked via a C-C bond at the piperidine 3-position is a structural motif not found in the exemplified PKR1 antagonist series, which exclusively uses 4-substituted piperidines with exocyclic double bonds [2]. This fundamental scaffold divergence suggests the target compound may address a distinct chemical biology space or serve as a negative control for PKR1-mediated pharmacology.

Prokineticin Receptor 1 PKR1 Antagonist GPCR Drug Discovery

Recommended Application Scenarios for 1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine in Prokineticin and GPCR Research


Pharmacophore Diversity Screening in Prokineticin Receptor Drug Discovery

Due to its unique 3-(1-methylpyrazolyl) piperidine scaffold, which is absent from Takeda's primary PKR1 antagonist patent series [1], this compound is optimally deployed as a structurally diverse screening candidate. It can be used to probe whether 3-substituted piperidine sulfonamides engage prokineticin receptors with novel binding modes, complementing the known 4-arylidene series where IC50 values range from 60 to 600 nM. Its structural divergence maximizes the chances of identifying a new binding interaction or selectivity pocket.

Selectivity Profiling Against Off-Target GPCRs

The distinctive 2-fluorobenzylsulfonyl moiety and 3-pyrazolyl substitution create a pharmacophore that is not represented in typical PKR1 chemotypes . This compound can serve as a negative control or selectivity probe to validate that biological effects observed with standard PKR1 antagonists (e.g., the 4-benzylidene series) are on-target. Its predicted physicochemical properties (cLogP ~2.8) further differentiate it, enabling counter-screening in panels of related peptide GPCRs.

Chemical Biology Tool for Investigating Pyrazole-Piperidine Spatial Requirements

For laboratories studying the structural biology of prokineticin receptors or related aminergic GPCRs, this compound provides a fixed-geometry probe. Unlike 4-substituted analogs, the 3-position of the piperidine ring forces the pyrazole into a specific dihedral angle relative to the sulfonamide group . This constrained orientation can be exploited in molecular docking studies and site-directed mutagenesis campaigns to map receptor binding pockets.

Quote Request

Request a Quote for 1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.